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Compound of Interest

Compound Name: 5-Chloro-2-iodobenzoic acid

Cat. No.: B077137 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Chloro-2-iodobenzoic acid (CAS No. 13421-00-6). The information detailed herein is

essential for the characterization, quality control, and utilization of this compound in synthetic

chemistry and drug development. This document presents available spectroscopic data from

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside

detailed experimental protocols.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 5-Chloro-2-
iodobenzoic acid.

Table 1: Nuclear Magnetic Resonance (NMR) Data for 5-
Chloro-2-iodobenzoic Acid
Experimental ¹H and ¹³C NMR data for 5-Chloro-2-iodobenzoic acid were not explicitly found

in the surveyed literature. The expected chemical shifts are predicted based on the analysis of

structurally similar compounds. Researchers should consider the following as an estimation to

be confirmed by experimental data.

¹H NMR (Predicted)
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Chemical Shift (δ) ppm Multiplicity Assignment

~13.0 - 11.0 Singlet (broad) -COOH

~7.9 - 7.7 Doublet Aromatic H

~7.6 - 7.4 Doublet of doublets Aromatic H

~7.3 - 7.1 Doublet Aromatic H

Note: A ¹H NMR spectrum of a derivative, 1,5-Dichloro-1λ3-benzo[d][1][2]iodaoxol-3(1H)-one,

prepared from 5-chloro-2-iodobenzoic acid, showed a doublet at δ 7.97 ppm (J = 8.5 Hz) in

DMSO-d6, which can be attributed to one of the aromatic protons.

¹³C NMR (Predicted)

Chemical Shift (δ) ppm Assignment

~168 C=O (Carboxylic acid)

~142 C-Cl

~139 C-H

~133 C-H

~131 C-COOH

~127 C-H

~93 C-I

Table 2: Infrared (IR) Spectroscopy Data for 5-Chloro-2-
iodobenzoic Acid
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 2500 Broad O-H stretch (Carboxylic acid)

1700 - 1680 Strong C=O stretch (Carboxylic acid)

1600 - 1450 Medium C=C stretch (Aromatic ring)

1300 - 1200 Medium C-O stretch

900 - 650 Strong C-H bend (Aromatic)

~820 Strong C-Cl stretch

~650 Medium C-I stretch

Source: NIST Chemistry WebBook.[1]

Table 3: Mass Spectrometry (MS) Data for 5-Chloro-2-
iodobenzoic Acid

m/z Relative Intensity (%) Assignment

282 ~100 [M]⁺ (Molecular ion)

284 ~33 [M+2]⁺ (Isotope peak for ³⁷Cl)

265 Moderate [M-OH]⁺

237 Moderate [M-COOH]⁺

155 High [M-I]⁺

110 High [C₆H₃Cl]⁺

Source: NIST Chemistry WebBook (Electron Ionization).[1]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:

Weigh 5-10 mg of 5-Chloro-2-iodobenzoic acid for ¹H NMR or 20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, DMSO-d₆).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

The spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2

seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled experiment should be performed with a 45-degree pulse

angle and a longer relaxation delay (2-5 seconds).

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and perform baseline correction.

Calibrate the spectrum using the TMS signal at 0.00 ppm.

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid 5-Chloro-2-iodobenzoic acid powder directly onto the

ATR crystal.
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Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Instrumentation and Data Acquisition:

Use a Fourier Transform Infrared (FTIR) spectrometer.

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the major absorption peaks.

Mass Spectrometry (MS)
Sample Introduction:

Introduce a small amount of the sample into the mass spectrometer via a direct insertion

probe for solid samples or after separation by gas chromatography (GC/MS) if the

compound is sufficiently volatile and thermally stable.

Ionization (Electron Ionization - EI):

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

[1]

This causes the molecules to ionize and fragment.

Mass Analysis and Detection:

The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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A detector records the abundance of each ion.

Data Processing:

The mass spectrum is generated by plotting the relative intensity of the ions as a function

of their m/z ratio.

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the

structure.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 5-Chloro-2-iodobenzoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 5-Chloro-2-iodobenzoic Acid:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077137#spectroscopic-data-nmr-ir-ms-for-5-chloro-2-
iodobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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